

Elucidation of the (R)-2-Amino-3-cyclobutylpropanoic Acid Structure: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Amino-3-cyclobutylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **(R)-2-Amino-3-cyclobutylpropanoic acid**, a non-proteinogenic amino acid. This document details the key analytical techniques and methodologies employed to confirm its molecular structure and stereochemistry, presenting data in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Introduction

(R)-2-Amino-3-cyclobutylpropanoic acid, also known as (R)-cyclobutylalanine, is an unnatural amino acid derivative.[1] Such modified amino acids are of significant interest in medicinal chemistry and drug development as their incorporation into peptides can enhance stability, modulate biological activity, and provide novel therapeutic agents.[2] The unique cyclobutyl side chain can influence the conformational properties of peptides, potentially leading to improved efficacy and reduced susceptibility to enzymatic degradation.[2] A thorough understanding of its structure is paramount for its application in rational drug design and peptide synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **(R)-2-Amino-3-cyclobutylpropanoic acid** are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |
|-------------------|--|-------------------|
| Molecular Formula | C ₇ H ₁₃ NO ₂ | PubChem[3] |
| Molecular Weight | 143.18 g/mol | PubChem[3] |
| IUPAC Name | (2R)-2-amino-3-cyclobutylpropanoic acid | PubChem[4] |
| CAS Number | 174266-00-3 | MedChemExpress[1] |
| Canonical SMILES | <chem>C1CC(C1)CC(C(=O)O)N</chem> | PubChem[3] |
| InChI Key | SRGOJUDAJKUDAZ-LURJTMIESA-N | Sigma-Aldrich[5] |
| Appearance | White to off-white solid | MedChemExpress[1] |
| Purity | ≥97.0% | MedChemExpress[1] |

Spectroscopic Data for Structure Elucidation

The definitive structure of **(R)-2-Amino-3-cyclobutylpropanoic acid** is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the molecule, confirming the connectivity and stereochemistry of the compound. A representative ¹H NMR spectrum of **(R)-2-Amino-3-cyclobutylpropanoic acid** is available from commercial suppliers.[1] The expected chemical shifts and multiplicities are crucial for structural verification.

Generic ¹H NMR Data Interpretation:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|-------------------------------|---|-------------|
| H α (CH-N) | 3.5 - 4.0 | Doublet of doublets (dd) or Multiplet (m) | 1H |
| H β (CH ₂ -cyclobutyl) | 1.5 - 2.0 | Multiplet (m) | 2H |
| Cyclobutyl protons | 1.7 - 2.4 | Multiplets (m) | 7H |
| NH ₂ | Variable | Broad singlet (br s) | 2H |
| COOH | Variable | Broad singlet (br s) | 1H |

Note: Expected chemical shifts are estimates and can vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |
|------------------------------|--------------------------------|
| C=O (Carboxyl) | 170 - 180 |
| C α (CH-N) | 50 - 60 |
| C β (CH ₂) | 35 - 45 |
| CH (cyclobutyl) | 30 - 40 |
| CH ₂ (cyclobutyl) | 15 - 25 |

Note: These are predicted values and require experimental verification.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

| Parameter | Value |
|-------------------------|----------|
| Molecular Ion $[M+H]^+$ | 144.0968 |
| Exact Mass | 143.0946 |

Common fragmentation pathways for amino acids involve the loss of water (H_2O), ammonia (NH_3), and the carboxyl group ($COOH$) or carbon monoxide (CO) from the carboxyl group.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible and accurate structural analysis of **(R)-2-Amino-3-cyclobutylpropanoic acid**.

NMR Spectroscopy Protocol (General)

Objective: To acquire 1H and ^{13}C NMR spectra for structural confirmation.

Materials:

- **(R)-2-Amino-3-cyclobutylpropanoic acid** sample
- Deuterated solvent (e.g., D_2O , $DMSO-d_6$)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Vortex the tube to ensure complete dissolution.

- Place the NMR tube in the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C .
- Process the acquired data (Fourier transformation, phase correction, and baseline correction).
- Integrate the peaks in the ^1H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

Workflow for NMR Analysis:

A generalized workflow for NMR-based structure elucidation.

Mass Spectrometry Protocol (General - ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

- **(R)-2-Amino-3-cyclobutylpropanoic acid** sample
- Solvent (e.g., methanol, water with 0.1% formic acid)
- Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Prepare a dilute solution of the sample (e.g., 10 $\mu\text{g/mL}$) in the chosen solvent.
- Infuse the sample solution directly into the ESI source at a constant flow rate.

- Set the mass spectrometer to operate in positive ion mode to detect the $[M+H]^+$ ion.
- Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal.
- Acquire a full scan mass spectrum to identify the protonated molecular ion.
- Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a product ion spectrum. This can be achieved by collision-induced dissociation (CID).
- Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides further structural confirmation.

Workflow for Mass Spectrometry Analysis:

A typical workflow for structure confirmation using ESI-MS/MS.

Synthesis Outline

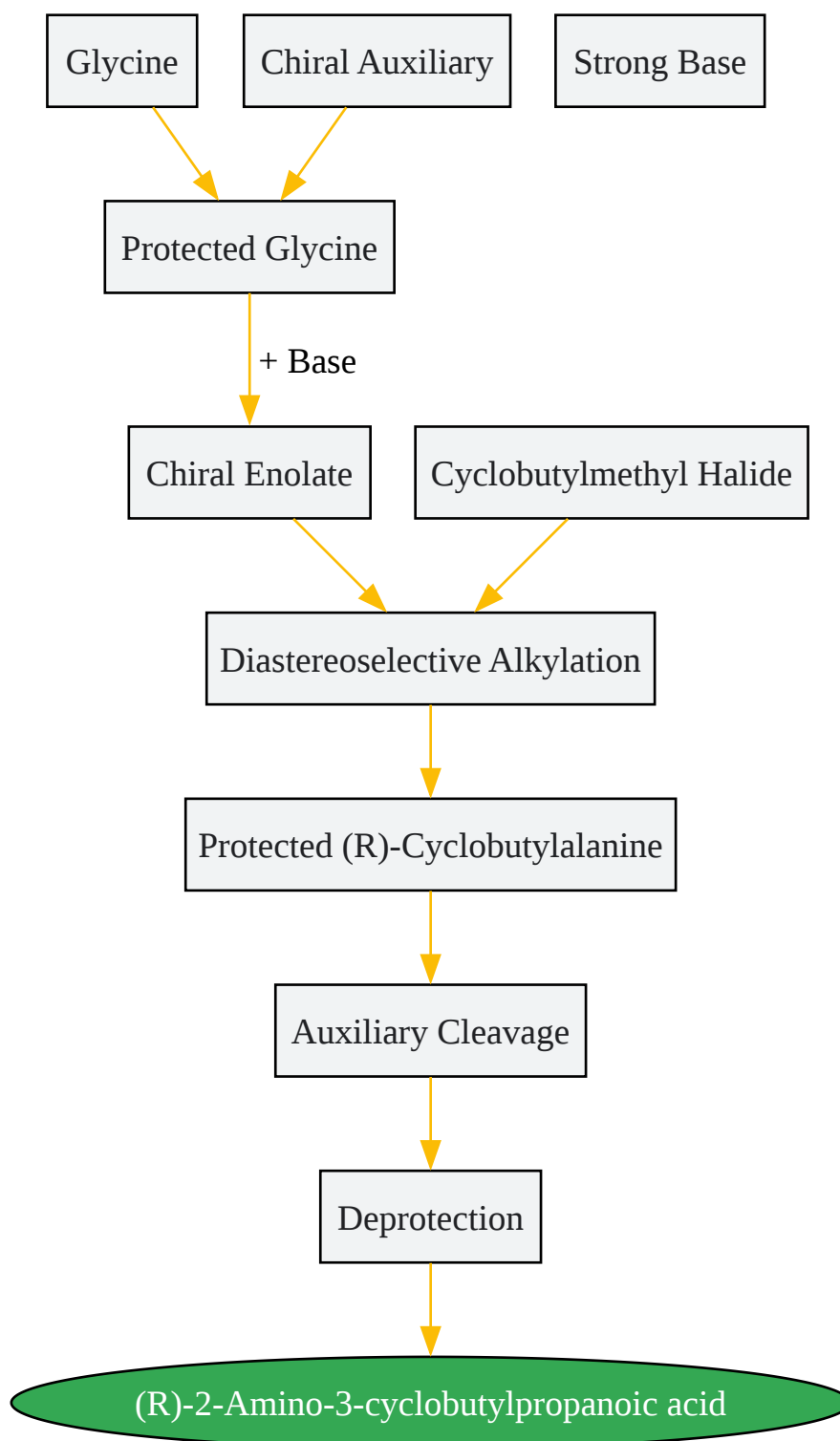
The synthesis of enantiomerically pure **(R)-2-Amino-3-cyclobutylpropanoic acid** typically involves asymmetric synthesis or chiral resolution of a racemic mixture. A common strategy is the diastereoselective alkylation of a chiral glycine enolate equivalent.

General Synthesis Strategy:

- Preparation of a chiral auxiliary-protected glycine: A chiral auxiliary, such as an oxazolidinone, is attached to glycine to control the stereochemistry of subsequent reactions.
- Enolate formation: The protected glycine is treated with a strong base to form a chiral enolate.
- Diastereoselective alkylation: The enolate is reacted with a cyclobutylmethyl halide (e.g., bromomethylcyclobutane) to introduce the cyclobutyl side chain with high diastereoselectivity.
- Cleavage of the chiral auxiliary: The chiral auxiliary is removed to yield the protected amino acid.

- Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to afford the final product, **(R)-2-Amino-3-cyclobutylpropanoic acid**.

Logical Flow of a Potential Asymmetric Synthesis:



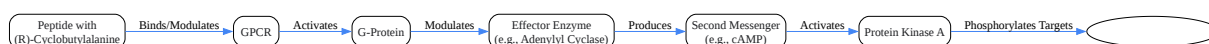
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A conceptual diagram illustrating a potential asymmetric synthesis route.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for **(R)-2-Amino-3-cyclobutylpropanoic acid** are not extensively documented, as a non-natural amino acid, its primary biological relevance lies in its incorporation into peptides to modulate their interaction with biological targets. For instance, its inclusion in a peptide antagonist could alter the peptide's binding affinity and selectivity for a G-protein coupled receptor (GPCR), thereby affecting downstream signaling cascades such as the cAMP or IP₃/DAG pathways.

Hypothetical GPCR Signaling Modulation:



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